N,N'-bis(4-cyanophenyl)pentanediamide
Description
N,N'-bis(4-cyanophenyl)pentanediamide is a bisamide compound synthesized via condensation reactions between 4-aminobenzonitrile and glutaryl chloride under reflux conditions, yielding 68% with a melting point of 238–239°C . Its structure, confirmed by $^1$H NMR and IR spectroscopy, features a pentanediamide backbone flanked by para-cyanophenyl groups. This compound belongs to a broader class of alkanediamide-linked bisbenzamidines, which exhibit antimicrobial and antiparasitic activities, particularly against Trypanosoma and Pneumocystis species . The 4-cyanophenyl substituents likely enhance its bioactivity by increasing electron-withdrawing effects and intermolecular interactions, as seen in related antimicrobial agents .
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
N,N'-bis(4-cyanophenyl)pentanediamide |
InChI |
InChI=1S/C19H16N4O2/c20-12-14-4-8-16(9-5-14)22-18(24)2-1-3-19(25)23-17-10-6-15(13-21)7-11-17/h4-11H,1-3H2,(H,22,24)(H,23,25) |
InChI Key |
WHTXRTNDGWNFGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Effects: The 4-cyanophenyl group’s strong electron-withdrawing nature increases the compound’s polarity, improving solubility in polar solvents compared to alkyl-substituted analogs .
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